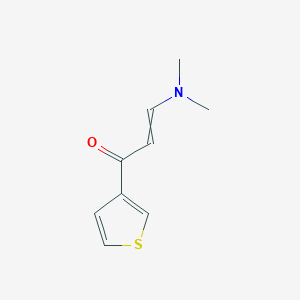

3-Dimethylamino-1-thien-3-ylpropen-1-one

Description

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amine group linked to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O). beilstein-journals.org This arrangement makes them vinylogous amides and imparts a unique reactivity, allowing them to act as versatile intermediates in organic synthesis. beilstein-journals.org The electronic structure of enaminones features both nucleophilic and electrophilic centers, making them valuable building blocks for the synthesis of a wide array of carbocyclic and heterocyclic compounds. beilstein-journals.org

Structurally, enaminones can be broadly categorized into two main types:

Open-chain enaminones (OCEs): In these molecules, the characteristic functional group is part of a flexible acyclic chain.

Ringed enaminones (REs): In this category, the enaminone system is incorporated into a cyclic structure, resulting in a more rigid conformation.

The most straightforward and common method for synthesizing enaminones involves the condensation reaction between a primary or secondary amine and a 1,3-dicarbonyl compound. nih.govacgpubs.orgresearchgate.net Over the years, numerous catalysts and conditions, including the use of gold(I) salts or solvent-free approaches, have been developed to improve the efficiency and environmental friendliness of this transformation. nih.govacgpubs.orgresearchgate.net

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal and materials chemistry. wikipedia.org Its derivatives are recognized as "privileged pharmacophores," meaning they are molecular frameworks that are frequently found in biologically active compounds. The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, allowing chemists to substitute it into known active compounds to modulate properties like potency, selectivity, and metabolic stability without losing the desired biological activity.

The significance of thiophene derivatives is underscored by their wide spectrum of pharmacological applications, including:

Anti-inflammatory agents researchgate.net

Anticancer agents researchgate.net

Antimicrobial agents

Anticonvulsants researchgate.net

This broad utility has driven extensive research into synthetic methodologies for creating substituted thiophenes. uobaghdad.edu.iq

Table 1: Selected Biological Activities of Thiophene-Containing Compounds

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Compounds that reduce inflammation or swelling. |

| Anticancer | Drugs used in the treatment of cancer. |

| Antimicrobial | Agents that kill microorganisms or stop their growth. |

| Anticonvulsant | Medications used to control seizures. |

The synthesis of thiophene-substituted enaminones involves combining the synthetic strategies for both the thiophene ring and the enaminone functional group. The historical development of these routes reflects the broader evolution of organic synthesis.

Classic methods for constructing the thiophene ring include:

Paal-Knorr Thiophene Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. uobaghdad.edu.iqorganic-chemistry.orgwikipedia.orgorganische-chemie.ch

Gewald Aminothiophene Synthesis: A versatile and widely used multicomponent reaction that combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce highly functionalized 2-aminothiophenes. uobaghdad.edu.iqwikipedia.orgresearchgate.netarkat-usa.orgorganic-chemistry.orgthieme-connect.com

Once the thiophene scaffold, typically bearing a carbonyl group (e.g., acetylthiophene), is in place, the enaminone moiety can be constructed. The primary method for this is the reaction of the thiophene-containing β-dicarbonyl compound or a related precursor with an amine. For a compound like 3-Dimethylamino-1-thien-3-ylpropen-1-one, this typically involves the reaction of an acetylthiophene derivative with a dimethylformamide (DMF) derivative, such as DMF-dimethyl acetal, which serves as both the reagent to build the "propen-1-one" backbone and the source of the dimethylamino group.

Current research into this compound and its analogs focuses on their utility as versatile synthetic intermediates. While this specific enaminone is a target of interest, much of the relevant recent literature centers on its close chemical relatives, particularly ketonic Mannich bases derived from acetylthiophene.

For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a Mannich base, has been extensively used as a starting material to generate structurally diverse libraries of compounds. researchgate.net This precursor readily undergoes various chemical transformations, including:

Alkylation reactions: Reacting with nucleophiles like aryl mercaptans or dithiocarbamic acid salts. researchgate.net

Amine exchange: The dimethylamino group can be swapped with other primary or secondary amines. researchgate.net

Ring closure reactions: Serving as a key building block for synthesizing more complex heterocyclic systems such as pyrazolines, pyridines, and benzodiazepines. researchgate.net

This body of work highlights the primary role of such thiophene-based structures in modern synthetic chemistry: they are not typically the final target but rather powerful and flexible platforms for constructing a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

3-(dimethylamino)-1-thiophen-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C9H11NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3 |

InChI Key |

CDOOQLDZGMQWQC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=CC(=O)C1=CSC=C1 |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 3 Dimethylamino 1 Thien 3 Ylpropen 1 One and Its Direct Derivatives

Direct Synthetic Routes to 3-Dimethylamino-1-thien-3-ylpropen-1-one

The final step in forming the target molecule typically involves the creation of the α,β-unsaturated enaminone system from a suitable thienyl ketone precursor.

The formation of α,β-unsaturated ketones is a cornerstone of organic synthesis. These reactions create a conjugated system by forming a new carbon-carbon double bond adjacent to a carbonyl group. While specific examples for the direct synthesis of this compound via a one-step condensation are not detailed in the provided results, the general principles apply. Thiophene (B33073) can react with aliphatic ketones under acidic conditions, indicating the reactivity of the thiophene ring in condensation-type reactions. researchgate.netresearchgate.net More complex α,β-unsaturated ketones containing a thiophene ring have been synthesized via an electron-transfer chain reaction (SRN1 mechanism) between α-bromoketones derived from nitrothiophene and nitronate anions. nih.gov This highlights that the formation of the propenone structure attached to a thiophene ring is a feasible synthetic step.

The introduction of the dimethylamino group to form the enaminone is often accomplished using specific formylating or aminomethylenating agents. Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is a powerful reagent used for this purpose. enamine.netwikipedia.orgguidechem.com It readily reacts with CH-acidic ketones, such as heteroaryl alkyl ketones, to form enaminones in excellent yields. enamine.net The mechanism involves the displacement of an active C-H bond by the tetramethylformamidinium ion generated from the reagent, followed by the elimination of dimethylamine (B145610) to yield the enamine. wikipedia.org

Key applications of Bredereck's reagent in organic synthesis include:

Preparation of β-enamino ketones from active methylene (B1212753) groups. researchgate.net

Solid-phase synthesis of pyrazoles via enaminone formation from aromatic ketones. researchgate.net

Conversion of 5-Acyl-6-methyl-2-pyridinones to corresponding enamines. researchgate.net

The reaction is typically carried out in a dry solvent like N,N-dimethylformamide and can be accelerated by microwave heating. guidechem.com This methodology is highly applicable for the conversion of 1-thien-3-yl-ethanone to this compound.

Synthesis of Thiophene-Based Propenone Precursors and Analogues

The synthesis of the target enaminone is contingent upon the availability of appropriate thiophene-containing precursors.

The most common method for preparing acetylthiophenes, the direct precursors to the target enaminone, is the Friedel-Crafts acylation. This electrophilic substitution reaction introduces an acyl group onto the thiophene ring. stackexchange.comechemi.com The reaction is typically performed using an acylating agent like acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com

Studies have shown that solid-acid catalysts, particularly Hβ zeolite, are highly effective and reusable alternatives to traditional catalysts like aluminum chloride, which pose environmental and technical challenges. google.comresearchgate.net The acylation of thiophene shows high regioselectivity for the 2-position over the 3-position. stackexchange.comechemi.com This is because the intermediate carbocation formed by attack at the 2-position is more stable, being delocalized over three resonance structures compared to only two for the 3-position attack. stackexchange.comechemi.com

| Catalyst | Acylating Agent | Temperature | Thiophene Conversion | 2-Acetylthiophene Yield | Reference |

|---|---|---|---|---|---|

| Hβ Zeolite | Acetic Anhydride | 60°C | ~99% | 98.6% | |

| NKC-9 | Acetic Anhydride | 60°C | Lower than Hβ | Data not specified | |

| HZSM-5 | Acetic Anhydride | 60°C | Lower than Hβ | Data not specified | |

| C25 Zeolite (modified) | Acetic Anhydride | Not specified | 99.0% | Data not specified | researchgate.net |

Thienylpropanone structures serve as crucial intermediates. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, is a versatile precursor. researchgate.net This compound is synthesized via the Mannich reaction of 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride. researchgate.net Such Mannich bases are valuable as they can undergo various alkylation and ring-closure reactions. researchgate.net The dimethylamino group in these intermediates can be readily eliminated to form the α,β-unsaturated propenone system, or it can be exchanged with other amines to generate diverse analogues. researchgate.net Furthermore, cyclopropanols are recognized as versatile three-carbon synthons that can be used to create complex molecules, representing another potential, though more advanced, pathway to propanone-like structures. researchgate.netrsc.org

Green Chemistry Principles and Sustainable Synthesis Approaches for Enaminones

The increasing emphasis on environmental and economic factors has driven the development of sustainable methods for enaminone synthesis. beilstein-journals.org These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. beilstein-journals.org

Several green strategies have been reported:

Photocatalysis : Visible light can be used as a clean energy source to drive the synthesis of enaminones, minimizing the need for harmful reagents and reducing energy consumption. beilstein-journals.org

Electrochemical Synthesis : An environmentally friendly method for synthesizing enaminones involves a decarboxylative coupling reaction of α-keto acids using constant current electrolysis. rsc.org

Biocompatible Conditions : Enaminones can be synthesized under catalyst-free conditions in a phosphate buffer system at room temperature, representing a highly green and atom-economical approach. semanticscholar.org

Solvent-Free Reactions : The synthesis of a class of lawsone enaminones has been achieved under solvent-free conditions using guanidinium chloride as a catalyst, resulting in short reaction times and high yields. rsc.org

Aqueous Surfactant Media : The use of aqueous extracts from the fruit of the Balanites roxburghii plant, which contains a natural surfactant, can act as both a catalyst and a medium to increase the solubility of organic substrates for enaminone synthesis. researchgate.net

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Photocatalysis | Uses visible light as an energy source. | Mild, environmentally benign, reduces waste and energy use. | beilstein-journals.org |

| Electrochemical Synthesis | Decarboxylative coupling via electrolysis. | Environmentally benign, efficient, high functional group tolerance. | rsc.org |

| Biocompatible Amination | Catalyst-free reaction in phosphate buffer (pH 7-8). | Atom economical, green, highly regioselective, room temperature. | semanticscholar.org |

| Solvent-Free Reaction | Uses guanidinium chloride catalyst without solvent. | Short reaction times, high yields, simple work-up. | rsc.org |

| Natural Surfactant Micellar Catalysis | Aqueous extract of Balanites roxburghii fruit. | Cost-effective, avoids hazardous reagents and organic solvents. | researchgate.net |

Catalyst-Free Operations in Enaminone Synthesis

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it often leads to simpler reaction procedures, easier purification, and reduced environmental impact. In the context of enaminone synthesis, catalyst-free approaches typically involve the reaction of a ketone with a dimethylformamide dimethyl acetal (DMF-DMA) or similar reagent, which serves as both a reactant and a solvent, obviating the need for an additional catalyst.

A closely related analogue, (E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one, has been synthesized by refluxing 2-acetylthiophene with dimethoxy-N,N-dimethylmethanamine in dimethylformamide (DMF) nih.gov. This methodology can be directly adapted for the synthesis of the target compound, this compound, by substituting 2-acetylthiophene with 3-acetylthiophene. The reaction proceeds through the formation of an intermediate from the ketone and DMF-DMA, followed by the elimination of methanol to yield the stable enaminone.

Reaction Scheme:

This type of reaction is advantageous due to its operational simplicity and the typical high yields of the desired enaminone product. The progress of the reaction can be monitored by standard techniques such as thin-layer chromatography (TLC).

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| 3-Acetylthiophene | Dimethoxy-N,N-dimethylmethanamine | Dimethylformamide (DMF) | Reflux | (E)-3-(Dimethylamino)-1-(thien-3-yl)prop-2-en-1-one |

Photocatalytic Methods in Related Enaminone Formations (e.g., Rose Bengal-based photocatalysis)

Visible-light photocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, allowing for the activation of organic molecules under mild conditions. Organic dyes, such as Rose Bengal, have gained prominence as cost-effective and readily available photocatalysts for a variety of organic transformations rsc.orgresearchgate.netbohrium.com. While a direct application of Rose Bengal for the synthesis of this compound has not been extensively reported, its use in related multicomponent reactions to form other heterocyclic systems highlights its potential in C-C and C-N bond formation, which are key steps in enaminone synthesis researchgate.net.

The synthesis of enaminones can also be achieved through other photocatalytic systems. For instance, a method involving a photoredox and nickel dual catalytic system has been developed to produce a range of enaminone derivatives beilstein-journals.orgnih.govnih.gov. This process involves the Michael addition of an amine to an electron-deficient alkene, followed by a photocatalyzed reaction step.

Another innovative photocatalytic approach utilizes decatungstate photocatalysis for the synthesis of enaminones from vinyl azides and aldehydes acs.org. This reaction proceeds via the generation of an acyl radical from the aldehyde, which then adds to the vinyl azide. This method is notable for its applicability under both batch and continuous-flow conditions, offering scalability.

The general principles of these photocatalytic methods could potentially be adapted for the synthesis of this compound. For example, a hypothetical Rose Bengal-based photocatalytic synthesis could involve the activation of a suitable precursor through an energy transfer or single-electron transfer mechanism, facilitating the key bond-forming reactions.

| Photocatalyst System | Reactants | General Mechanism | Potential for Target Compound |

| Rose Bengal | Aldehydes, Amines, Activated Ketones | Photoinduced C-C and C-N bond formation | High, through multicomponent reaction strategies |

| Nickel/Photoredox Catalyst | 3-Bromochromones, Amines | Ni(II)-catalyzed hydroamination followed by photocatalytic debromination | Moderate, would require a suitably substituted thienyl precursor |

| Decatungstate | Vinyl Azides, Aldehydes | Acyl radical addition to vinyl azide | Moderate, would depend on the availability of a thienyl-substituted vinyl azide |

Chemical Reactivity and Synthetic Transformations of 3 Dimethylamino 1 Thien 3 Ylpropen 1 One

Nucleophilic Additions and Substitutions at the Enaminone System

The core reactivity of 3-Dimethylamino-1-thien-3-ylpropen-1-one lies in its enaminone structure, which can be viewed as a masked 1,3-dicarbonyl compound. The molecule possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. Nucleophilic attack typically occurs at the β-carbon, leading to a conjugate addition, followed by the elimination of the dimethylamino group, which is a good leaving group. This addition-elimination sequence is a cornerstone of its synthetic utility.

Reactions with Nitrogen-Containing Nucleophiles (e.g., α-heteroarylamines, hydrazine)

Nitrogen-containing nucleophiles react readily with this compound, primarily through a conjugate addition-elimination mechanism. The lone pair of electrons on the nitrogen atom attacks the electron-deficient β-carbon of the enaminone. This is followed by the elimination of dimethylamine (B145610) to yield a new enaminone or enamine intermediate, which can then undergo further intramolecular reactions, particularly cyclization.

Hydrazine (B178648) and its derivatives are common reagents in this context. The initial reaction involves the substitution of the dimethylamino group by the hydrazine moiety. nih.gov This intermediate is often not isolated but proceeds directly to form a stable heterocyclic ring, as discussed in subsequent sections. The reaction with α-heteroarylamines, such as 2-aminopyridine (B139424) or 2-aminothiazole, follows a similar pathway, leading to the formation of intermediates that can be used to construct fused heterocyclic systems.

Cyclocondensation Reactions for Heterocyclic Ring Formation

The true synthetic power of this compound is realized in its cyclocondensation reactions. By reacting with bifunctional nucleophiles, it can be converted into a variety of five- and six-membered heterocyclic rings. Enaminones are recognized as highly useful starting materials for synthesizing diverse heterocyclic compounds. researchgate.net

Thienopyrimidines, a class of fused pyrimidones, are of significant interest due to their biological activities. The synthesis of such systems can be achieved using thienyl-containing precursors. For instance, the reaction of an enaminone with a suitable nitrogen-containing three-atom component, such as urea (B33335) or thiourea, in the presence of an acid or base catalyst, can lead to the formation of a pyrimidone ring fused to the thiophene (B33073) core. A general strategy involves the reaction of an enaminone with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which proceeds to afford a pyrido[2,3-d]pyrimidin-4-one derivative, demonstrating the utility of enaminones in building complex fused systems. nih.gov While direct synthesis from this compound requires specific reaction partners, the principle is well-established in the synthesis of related thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffolds from aminothiophenes. numberanalytics.com

Table 1: Examples of Fused Heterocycle Synthesis from Enaminone Precursors

| Starting Enaminone Type | Reagent | Resulting Heterocycle | Reference |

| N-Arylpyrazole-enaminone | 6-Amino-2-thioxopyrimidinone | Pyrido[2,3-d]pyrimidin-4-one | nih.gov |

| Aminothiophene derivative | 2-Hydroxy-4-oxobut-2-enoic acid | Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine | numberanalytics.com |

The synthesis of pyrazoles is one of the most common and efficient applications of enaminones. The reaction of this compound with hydrazine hydrate (B1144303) is a classic example of the Knorr pyrazole (B372694) synthesis. researchgate.net The reaction mechanism involves two key steps:

Nucleophilic Substitution: The hydrazine initially attacks the β-carbon, leading to the displacement of the dimethylamine group to form a thienyl hydrazone intermediate.

Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the carbonyl carbon, followed by dehydration to yield the aromatic pyrazole ring.

This reaction is highly efficient and regioselective. When substituted hydrazines are used, a mixture of regioisomers can be formed, although one isomer often predominates based on the electronic and steric effects of the substituents. nih.gov This methodology provides a direct route to 3-(thien-3-yl)-substituted pyrazoles. The versatility of this reaction allows for the synthesis of a wide library of pyrazole derivatives by varying the hydrazine component. acs.org

Table 2: General Scheme for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Hydrazine Hydrate | Reflux in Ethanol | 3-(Thiophen-3-yl)-1H-pyrazole |

| This compound | Phenylhydrazine | Reflux in Acetic Acid | 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole & 1-Phenyl-5-(thiophen-3-yl)-1H-pyrazole |

The enaminone scaffold can also be utilized to synthesize oxygen-containing heterocycles like pyranones. Although less common than azole synthesis, the reaction of enaminones with reagents providing a C-C-O fragment can lead to the formation of a 2-pyranone ring. For instance, the reaction of enaminones with hippuric acid in acetic anhydride (B1165640) has been reported to produce 2H-pyranones. researchgate.net The proposed mechanism suggests that hippuric acid first cyclizes to form an oxazolone, which then condenses with the enaminone. This is followed by ring-opening and recyclization to yield the final pyranone product. This approach could theoretically be applied to this compound to access thienyl-substituted pyranones. Another pathway involves the reaction of enaminones with active methylene (B1212753) compounds like malononitrile (B47326), which can lead to pyridine (B92270) derivatives, but under different conditions, intermediates could be directed towards pyranone formation. nih.gov

Electrophilic Transformations of the Thiophene Moiety

The thiophene ring in this compound is an aromatic system and, in principle, can undergo electrophilic aromatic substitution (EAS). However, the reactivity of the ring is significantly influenced by the substituent at the 3-position. The propenone group (-CO-CH=CH-NMe₂) is a strong electron-withdrawing group due to the carbonyl moiety. Electron-withdrawing groups deactivate aromatic rings towards electrophilic attack. youtube.comnumberanalytics.com

In electrophilic aromatic substitution reactions, thiophene is generally more reactive than benzene (B151609) and substitution preferentially occurs at the α-positions (C2 and C5). researchgate.net For a 3-substituted thiophene, the available positions for substitution are C2, C4, and C5. The deactivating nature of the 3-acyl substituent makes any electrophilic substitution challenging, likely requiring harsh reaction conditions.

The directing effect of the substituent must also be considered. Carbonyl-containing groups are meta-directors on benzene rings. numberanalytics.comlibretexts.org By analogy, the 3-propenone group would direct incoming electrophiles to positions that are "meta" relative to it, which are the C5 and C1 (sulfur) positions. Since substitution on sulfur is not typical, the C5 position is the most probable site for electrophilic attack. The C5 position is also an α-position of the thiophene ring, which is electronically favored. Attack at C2 or C4 would be "ortho" to the deactivating group and is therefore disfavored. Consequently, if electrophilic substitution (e.g., nitration, halogenation, or Friedel-Crafts acylation) were to occur, it would be expected to yield the 5-substituted-3-(3-dimethylamino-1-oxoprop-1-en-1-yl)thiophene as the major product.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Attack | Relation to Substituent | Thiophene Ring Position | Predicted Outcome |

| C2 | Ortho | α | Disfavored |

| C4 | Ortho | β | Disfavored |

| C5 | Meta | α | Favored (if reaction occurs) |

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Enaminone Framework

The enaminone moiety possesses multiple reactive sites, leading to considerations of chemo-, regio-, and stereoselectivity in its reactions. The electron-donating dimethylamino group and the electron-withdrawing carbonyl group create a polarized system, influencing how the molecule interacts with various reagents.

Chemoselectivity is demonstrated in reactions where a reagent can potentially interact with different functional groups within the molecule. For instance, in reactions with nucleophiles, the enaminone framework offers two primary electrophilic sites: the carbonyl carbon and the β-carbon. The choice of nucleophile and reaction conditions can often direct the reaction to one of these sites.

Regioselectivity becomes particularly important in cycloaddition reactions and reactions with unsymmetrical reagents. A notable example is the synthesis of pyrazoles from enaminones and hydrazines. The reaction of a β-dicarbonyl compound with a hydrazine derivative is a classic method for pyrazole synthesis. Enaminones, as vinylogous amides, can be considered as analogs of 1,3-dicarbonyls.

In a study on the regioselective synthesis of 1,4-disubstituted 5-hydroxy-1H-pyrazoles, it was observed that the reaction of 3-(dimethylamino)propenoates with (hetero)arylhydrazines proceeds in a highly regioselective manner. clockss.org Initially, an acid-catalyzed substitution of the dimethylamino group occurs, forming a hydrazone or enehydrazine intermediate. clockss.org Subsequent heating in the presence of a base, such as triethylamine, promotes cyclization to the pyrazole. clockss.org This two-step, one-pot procedure allows for the controlled formation of a specific pyrazole regioisomer. The reaction pathway is outlined in the table below.

| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |

|---|---|---|---|---|

| 3-(Dimethylamino)propenoate | (Hetero)arylhydrazine | Hydrazone/Enehydrazine | 1,4-Disubstituted 5-Hydroxy-1H-pyrazole | 1. Acid catalyst 2. Heat with base (e.g., triethylamine) |

While the chemo- and regioselectivity of reactions involving enaminones are well-documented in certain contexts, such as the pyrazole synthesis described, the stereoselectivity of reactions involving this compound is less extensively reported in the scientific literature. Achieving high stereoselectivity often requires the use of chiral auxiliaries, catalysts, or substrates with pre-existing stereocenters. The planar nature of the enaminone backbone means that stereocontrol in reactions at the α- or β-positions would depend on the specific reaction mechanism and the reagents employed.

Alpha-Oxyesterification Reactions of Related Enaminones

The functionalization of the α-position of carbonyl compounds is a cornerstone of organic synthesis. For enaminones, the α-carbon is part of the electron-rich double bond, making it susceptible to electrophilic attack. Alpha-oxyesterification, the introduction of an ester group at the α-position via an oxygen linkage, represents a valuable transformation for elaborating the enaminone scaffold.

While direct alpha-oxyesterification of this compound is not extensively detailed, analogous reactions on ketones provide a strong precedent for this transformation. A well-established method for the α-oxygenation of carbonyl compounds is the use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). frontiersin.org

The proposed mechanism for the α-acetoxylation of a ketone, which can be extrapolated to an enaminone, involves the formation of an enol or enolate, which then reacts with the hypervalent iodine reagent. frontiersin.org This can proceed through either an O-bound or a C-bound intermediate, with the latter being plausible for an Sₙ2-type displacement of the iodonium (B1229267) group by an acetate (B1210297) nucleophile. frontiersin.orgresearchgate.net The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can facilitate the reaction by activating both the ketone and the hypervalent iodine reagent. frontiersin.orgresearchgate.net

A plausible reaction scheme for the alpha-oxyesterification of an enaminone is presented below.

| Substrate | Reagent | Additive | Proposed Product | Reaction Type |

|---|---|---|---|---|

| Enaminone (e.g., this compound) | (Diacetoxyiodo)benzene (PhI(OAc)₂) | Lewis Acid (e.g., BF₃·OEt₂) | α-Acetoxy Enaminone | Alpha-Acetoxylation |

This transformation would yield a highly functionalized enaminone with an ester group at the α-position, opening up avenues for further synthetic manipulations. The diastereoselectivity of such a reaction on a cyclic ketone has been shown to be influenced by steric factors on the substrate. frontiersin.orgnih.gov For an acyclic enaminone like this compound, achieving high stereoselectivity would likely require a chiral hypervalent iodine reagent or a chiral catalyst. nih.govdntb.gov.ua

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of Thiophene Enaminones

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and stereochemistry of 3-Dimethylamino-1-thien-3-ylpropen-1-one in solution. Enaminones can exist as a mixture of geometric isomers (E/Z) and conformers (s-cis/s-trans) due to restricted rotation around the C=C and C-N bonds. NMR provides critical insights into these conformational preferences.

The proton (¹H) NMR spectrum is particularly informative. The chemical shifts of the vinyl protons are indicative of the geometry of the double bond. For the thermodynamically more stable (E)-isomer, the vinyl protons typically appear as doublets with a coupling constant (J-value) in the range of 12-18 Hz, characteristic of a trans-relationship. The protons of the dimethylamino group may appear as two distinct singlets at lower temperatures due to slow rotation around the C-N bond, which possesses partial double-bond character. As the temperature increases, these signals may broaden and coalesce into a single singlet, allowing for the study of the rotational energy barrier.

Carbon-13 (¹³C) NMR provides information on the carbon skeleton. The chemical shifts of the carbonyl carbon, the vinylic carbons, and the carbons of the thiophene (B33073) ring are diagnostic. The position of the carbonyl signal can provide clues about the extent of conjugation within the molecule.

Table 1: Representative ¹³C NMR Chemical Shifts for a Thiophene Enaminone Analogue (Data based on (E)-3-(3-ethylphenylamino)-1-thiophen-2-yl-prop-2-en-1-one) ptfarm.pl

| Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 182.7 |

| Thiophene C | 146.8 |

| Thiophene C | 145.4 |

| Vinyl C | 143.7 |

| Thiophene C | 132.5 |

| Thiophene C | 128.4 |

| Vinyl C | 93.0 |

| CH2 | 28.1 |

| CH3 | 15.4 |

Mass Spectrometry for Reaction Progress Monitoring and Product Identification

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for monitoring the progress of its synthesis. The compound is typically prepared via the condensation of 3-acetylthiophene with a formylating agent such as dimethylformamide dimethyl acetal (DMF-DMA) scispace.com.

During the reaction, MS can be used to track the disappearance of the starting materials and the appearance of the product. By extracting small aliquots from the reaction mixture at various time points, techniques like Atmospheric Solids Analysis Probe (ASAP) or Direct Analysis in Real Time (DART) coupled with a mass spectrometer can provide near-instantaneous analysis without extensive sample preparation mdpi.com.

The expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ for this compound (C₉H₁₁NOS) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (181.25 g/mol ).

Table 2: Key Masses for Reaction Monitoring of this compound Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| 3-Acetylthiophene (Starting Material) | C₆H₆OS | 126.17 | 127.02 |

| This compound (Product) | C₉H₁₁NOS | 181.25 | 182.07 |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and unambiguous confirmation of the product's chemical formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. This provides valuable structural information by identifying characteristic fragment ions, which can help distinguish it from potential isomers or byproducts.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and studying the electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule by revealing the vibrational frequencies of its bonds. For an enaminone, the most prominent absorption bands are associated with the carbonyl group (C=O) and the carbon-carbon double bond (C=C). Due to the extensive conjugation in the N-C=C-C=O system, the C=O stretching vibration is typically observed at a lower frequency (around 1624-1640 cm⁻¹) compared to a simple ketone (around 1715 cm⁻¹) ptfarm.pl. The C=C stretching vibration often appears in the region of 1550-1600 cm⁻¹. Other characteristic bands include C-H stretches for the thiophene ring and the vinyl group, and C-N stretching vibrations.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1620 - 1640 |

| C=C (Alkenyl) | Stretch | ~1550 - 1600 |

| C-H (Aromatic/Vinyl) | Stretch | ~3000 - 3100 |

| C-H (Alkyl) | Stretch | ~2800 - 3000 |

| C-N | Stretch | ~1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the thiophene enaminone gives rise to strong absorptions in the UV-Vis region. These absorptions are typically due to π → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the polarity of the solvent. For similar enaminone structures, a strong absorption band can be expected in the range of 300-400 nm nih.gov. Studying the spectrum in different solvents can reveal information about the nature of the electronic transitions and the polarity of the ground and excited states.

X-ray Diffraction Analysis for Solid-State Structural Determination

The crystal structure of (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one has been determined, confirming its molecular geometry and packing arrangement in the crystal lattice scispace.com. The analysis reveals that the molecule adopts the (E)-configuration around the C=C double bond. The entire molecule is nearly planar, with a slight twist between the thiophene ring and the enone group, indicated by a dihedral angle of 15.33(2)° scispace.com. This planarity facilitates π-electron delocalization across the molecule.

The crystal packing is stabilized by weak intermolecular interactions. In the case of this compound, pairs of weak C-H···O and C-H···S hydrogen bonds contribute to the formation of dimeric structures within the crystal scispace.com.

Table 4: Crystallographic Data for (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one scispace.com

| Parameter | Value |

| Chemical Formula | C₉H₁₁NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0194(4) |

| b (Å) | 20.9249(13) |

| c (Å) | 7.7103(5) |

| β (°) | 107.783(2) |

| Volume (ų) | 924.75(10) |

| Z | 4 |

| Temperature (K) | 223(2) |

This crystallographic data serves as the ultimate benchmark for confirming the structure and can be used to correlate with data obtained from spectroscopic methods and computational studies.

A comprehensive search for dedicated computational and theoretical studies on the specific chemical compound This compound did not yield sufficient peer-reviewed research to fulfill the detailed requirements of the requested article.

While computational studies, including Density Functional Theory (DFT) calculations, have been performed on structurally similar molecules—such as isomers (e.g., 3-Dimethylamino-1-thien-2-ylpropen-1-one) and derivatives containing a thiophene-enaminone scaffold—this body of research does not directly address the electronic structure, reactivity, conformational landscape, and predicted spectroscopic signatures of the 3-thienyl isomer as specified.

To maintain scientific accuracy and strictly adhere to the user's directive to focus solely on this compound, the article cannot be generated at this time. Extrapolating data from related but distinct compounds would not provide a scientifically valid analysis for the target molecule and would violate the core instructions of the request. Further research and publication of data specific to this compound are required to populate the detailed sections outlined.

Strategic Applications of 3 Dimethylamino 1 Thien 3 Ylpropen 1 One in Complex Synthetic Organic Chemistry

Versatile Building Blocks for the Construction of Diverse Heterocyclic Scaffolds

The reactivity of 3-Dimethylamino-1-thien-3-ylpropen-1-one makes it an exceptionally useful precursor for the synthesis of a wide array of heterocyclic compounds. The enaminone functionality, characterized by a polarized double bond and the presence of both nucleophilic and electrophilic centers, allows for a variety of cyclization reactions.

Research on a closely related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrates the extensive utility of such molecules in generating structurally diverse libraries of compounds. researchgate.net This analogue undergoes various alkylation and ring-closure reactions, serving as a testament to the synthetic potential inherent in the 3-dimethylamino-1-thienylpropanone framework. researchgate.net The dimethylamino group can act as a good leaving group, facilitating reactions with binucleophiles to form various heterocyclic rings.

For instance, reactions with hydrazines can yield pyrazoles, while amidines can be used to construct pyrimidine (B1678525) rings. Similarly, reaction with β-ketoesters or malononitrile (B47326) can lead to the formation of substituted pyridines. The thiophene (B33073) ring itself can also participate in or influence cyclization reactions, leading to the formation of fused heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds accessible from this compound

| Reagent | Resulting Heterocycle |

| Hydrazine (B178648) | Pyrazole (B372694) |

| Guanidine | Pyrimidine |

| Malononitrile | Pyridine (B92270) |

| β-Ketoester | Pyridine |

| o-Phenylenediamine | 1,5-Benzodiazepine |

Precursors to Biologically Relevant Molecular Architectures (e.g., analogues of natural products like meridianins)

The enaminone moiety within this compound is a key synthon for the construction of the pyrimidine core found in meridianin alkaloids. Meridianins are a family of marine-derived indole (B1671886) alkaloids that exhibit a range of biological activities, including kinase inhibition and anticancer properties.

The synthesis of meridianin analogues often involves the condensation of an enaminone with guanidine. In this context, this compound can serve as a direct precursor to novel meridianin analogues where the indole moiety is replaced by a thiophene ring. This substitution is a common strategy in medicinal chemistry to modulate the biological activity, physicochemical properties, and metabolic stability of a lead compound. The resulting thieno[2,3-d]pyrimidine (B153573) or thieno[3,2-d]pyrimidine (B1254671) core would be of significant interest for biological evaluation.

While direct synthesis of meridianin analogues from this compound has not been explicitly reported, the established synthetic routes using other enaminones strongly support its potential in this area.

Development of Novel Synthetic Methodologies Utilizing Enaminone Reactivity

The unique reactivity of enaminones, including this compound, continues to be exploited in the development of novel synthetic methodologies. These methodologies often take advantage of the ambident electrophilic/nucleophilic nature of the enaminone system.

The vinylogous amide character of the enaminone allows for reactions at the β-carbon with various nucleophiles. Furthermore, the dimethylamino group can be displaced by other amines, allowing for the introduction of different substituents and the synthesis of a diverse range of enaminone derivatives. This transamination reaction is a powerful tool for modifying the properties and reactivity of the starting enaminone. beilstein-journals.org

A study on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride highlights several key reaction types that are applicable to the target compound: researchgate.net

Amine Exchange: The dimethylamino group can be readily exchanged with various primary and secondary amines.

N-Alkylation: It can be used to N-alkylate heterocyclic compounds like pyrazole, imidazole, and triazole.

C-Alkylation: It can act as an alkylating agent for ketones, pyrroles, and indoles.

Cyclization with Binucleophiles: As mentioned earlier, it reacts with bifunctional nucleophiles to yield a variety of heterocyclic systems, including pyrazolines, pyridines, and benzodiazepines. researchgate.net

These reactions showcase the potential of this compound as a versatile tool for the development of new and efficient synthetic transformations.

Potential in Materials Science and Functional Molecule Design through Chemical Modifications

The incorporation of a thiophene ring into the structure of this compound suggests potential applications in materials science. Thiophene-based materials are known for their interesting electronic and optical properties and are used in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). numberanalytics.commdpi.com

The enaminone functionality provides a handle for further chemical modifications, allowing for the tuning of the electronic properties of the molecule. For example, the enaminone can be incorporated into larger conjugated systems or used as a building block for the synthesis of novel dyes and functional polymers. The nitrogen and oxygen atoms of the enaminone can also act as coordination sites for metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or photoluminescent properties.

While the direct application of this compound in materials science is yet to be extensively explored, the combination of a tunable enaminone group and a photoactive thiophene ring makes it a promising candidate for the design of new functional molecules and materials.

Future Research Perspectives and Challenges in the Chemistry of 3 Dimethylamino 1 Thien 3 Ylpropen 1 One

Innovations in Asymmetric Synthesis and Catalytic Methods for Chiral Derivatives

The development of chiral derivatives of 3-dimethylamino-1-thien-3-ylpropen-1-one is a promising area for future research, particularly due to the prevalence of chiral amines and their derivatives in pharmaceuticals. The creation of stereogenic centers in these molecules can be approached through various asymmetric catalytic strategies.

Organocatalysis stands out as a powerful tool for the enantioselective synthesis of chiral amines and related structures. Chiral primary and secondary amines, such as those derived from proline, cinchona alkaloids, and other natural sources, have proven to be highly effective catalysts in a wide array of enantioselective transformations. For instance, the asymmetric Michael addition of nucleophiles to enones, a reaction analogous to the potential functionalization of the this compound backbone, can be efficiently catalyzed by chiral amines to yield products with high enantioselectivity. Future work could focus on designing specific organocatalysts that can effectively control the stereochemistry of reactions involving the thienylpropenone core.

Furthermore, the application of biocatalysis, particularly with enzymes like transaminases, offers a green and highly selective alternative for the synthesis of chiral amines from ketones. Research into engineering transaminases with specificity for thienyl ketone precursors could lead to efficient and sustainable routes to enantiopure derivatives of this compound.

A summary of potential catalytic approaches for the asymmetric synthesis of chiral derivatives is presented in the table below.

| Catalytic Approach | Catalyst Type | Potential Reaction | Expected Outcome |

| Organocatalysis | Chiral Primary/Secondary Amines (e.g., Proline derivatives) | Asymmetric Michael Addition | Enantioenriched adducts |

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric Conjugate Addition | Chiral functionalized products |

| Biocatalysis | Engineered Transaminases | Asymmetric Amination of a precursor ketone | Enantiopure chiral amines |

| Metal Catalysis | Chiral Metal Complexes (e.g., Ru, Ir) | Asymmetric Hydrogenation of the enamine | Chiral saturated amines |

Exploration of Novel Reactivity Patterns and Multi-Component Reactions

The enaminone functionality in this compound endows it with a rich and varied reactivity profile, acting as both a nucleophile and an electrophile. This dual reactivity opens the door to exploring novel reaction pathways and engaging in multi-component reactions (MCRs) to rapidly build molecular complexity.

Future research could delve into domino or cascade reactions initiated by the nucleophilic character of the enamine or the electrophilic nature of the α,β-unsaturated ketone. For example, the reaction with suitable bis-electrophiles could lead to the formation of complex heterocyclic systems in a single step.

Multi-component reactions, where three or more reactants combine in a one-pot synthesis, are particularly attractive for their efficiency and atom economy. The thienylpropenone scaffold could serve as a versatile building block in known MCRs like the Hantzsch pyridine (B92270) synthesis or be used to develop entirely new MCRs. The combination of the thiophene (B33073) ring, a key structural motif in many pharmaceuticals, with the enaminone functionality in an MCR setting could provide rapid access to libraries of novel, potentially bioactive compounds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms represents a significant challenge and a major opportunity for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better reaction control, and easier scalability. researchgate.net

Automated synthesis platforms, which combine robotics with artificial intelligence, are revolutionizing chemical synthesis by enabling high-throughput experimentation and optimization. researchgate.net Integrating the synthesis of thienylpropenone derivatives into such platforms would allow for the rapid generation of compound libraries for screening purposes and accelerate the discovery of new molecules with desired properties. This would involve the development of standardized reaction protocols that are amenable to automation.

Advanced Computational-Experimental Synergies for Rational Design and Property Prediction

The synergy between computational chemistry and experimental work is becoming increasingly crucial for the rational design of molecules and the prediction of their properties. For this compound, computational methods can provide deep insights into its electronic structure, reactivity, and potential biological activity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the Michael acceptor, correlating calculated parameters with experimentally determined reaction rates. nih.govresearchgate.netrsc.org This predictive capability can aid in the selection of appropriate reaction conditions and nucleophiles for desired transformations. Furthermore, computational studies can elucidate reaction mechanisms, helping to rationalize observed stereochemical outcomes in asymmetric catalysis.

In the context of drug discovery, molecular docking and dynamics simulations can be used to predict the binding affinity of thienylpropenone derivatives to biological targets. This in silico screening can prioritize compounds for synthesis and biological evaluation, saving time and resources. The combination of computational property prediction (e.g., ADMET properties - Absorption, Distribution, Metabolism, Excretion, and Toxicity) with experimental validation is a powerful strategy for the development of new therapeutic agents.

The table below outlines the potential applications of computational methods in the study of this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity Analysis | Electrophilicity, Reaction Barriers, Mechanistic Pathways |

| Molecular Docking | Virtual Screening | Binding Affinity to Biological Targets |

| Molecular Dynamics (MD) | Conformational Analysis | Stability of Ligand-Protein Complexes, Dynamic Behavior |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Biological Activity, Physicochemical Properties |

By leveraging these advanced computational tools in concert with innovative synthetic methodologies, the full potential of this compound as a versatile chemical scaffold can be unlocked, paving the way for new discoveries in materials science and medicinal chemistry.

Q & A

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.